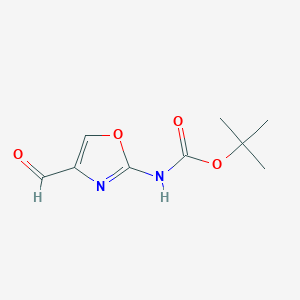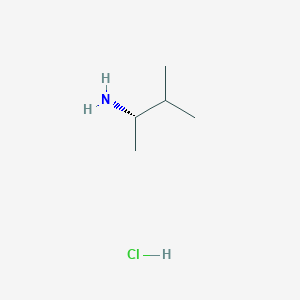
2-(Boc-amino)oxazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Boc-amino)oxazole-4-carbaldehyde, also known as tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate, is a useful research chemical . It has a molecular weight of 212.20 and a molecular formula of C9H12N2O4 .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The canonical SMILES representation is CC©©OC(=O)NC1=NC(=CO1)C=O .Physical and Chemical Properties Analysis
This compound has a number of computed properties. It has a heavy atom count of 15, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its topological polar surface area is 81.4 .Aplicaciones Científicas De Investigación
Homocysteine Detection in Biological Systems
A novel fluorescent probe, designed for high selectivity and sensitivity toward homocysteine (Hcy), showcases significant potential for researching Hcy's effects in biological systems. This probe, incorporating intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated a detection limit of 3.05 × 10–6 M for Hcy. Its application extends to live cell detection, highlighting its utility in biological research and potential for broader applications in studying Hcy-related biological processes (Chu et al., 2019).
Synthesis of Carboannulated [1,2,3]triazolo[4,5-b]pyridines
A method employing 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes demonstrated efficiency in synthesizing new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process, involving the annulation of the pyridine ring, introduces a pathway for creating functionalized heterocycles, showcasing the versatility of 2-(Boc-amino)oxazole-4-carbaldehyde derivatives in synthetic organic chemistry (Syrota et al., 2020).
Preparation of Peptidomimetics and Biologically Active Compounds
The 5-amino-1,2,3-triazole-4-carboxylic acid, a derivative related to this compound, serves as a foundational molecule for preparing collections of peptidomimetics or biologically active compounds. A ruthenium-catalyzed synthesis approach provides a protected version of this triazole amino acid, facilitating the preparation of dipeptides and compounds with biological activity, such as HSP90 inhibitors. This methodology underscores the compound's significance in developing biologically relevant molecules (Ferrini et al., 2015).
Benzoheterocyclic Carbaldehydes Synthesis
The preparation of benzoheterocyclic carbaldehydes, including those related to this compound, emphasizes the compound's utility in synthesizing benzoheterocycles. This process involves protecting the nitrogen as an N,N-diBoc derivative and highlights the role of this compound derivatives in the synthesis of complex organic molecules (Luzzio & Wlodarczyk, 2009).
Propiedades
IUPAC Name |
tert-butyl N-(4-formyl-1,3-oxazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-9(2,3)15-8(13)11-7-10-6(4-12)5-14-7/h4-5H,1-3H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBAXVGCDQDCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)





![N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2753495.png)

![2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2753499.png)


![2-(8-(4-fluorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2753506.png)

